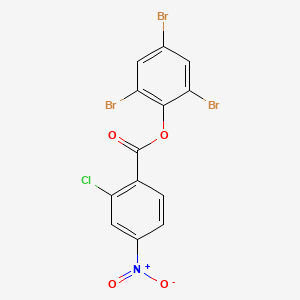
2,4,6-tribromophenyl 2-chloro-4-nitrobenzoate
Descripción general
Descripción
2,4,6-tribromophenyl 2-chloro-4-nitrobenzoate, commonly known as TBNP, is a chemical compound that has been widely used in scientific research. TBNP is a member of the nitrobenzene family, which is a group of organic compounds that contain a nitro group (-NO2) attached to a benzene ring. TBNP has been used in various applications, including as a flame retardant, a pesticide, and as a reagent in organic synthesis. In
Mecanismo De Acción
The mechanism of action of TBNP is not fully understood. However, studies have shown that TBNP can act as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to an accumulation of acetylcholine, which can result in overstimulation of the nervous system and subsequent toxicity.
Biochemical and Physiological Effects:
TBNP has been shown to have various biochemical and physiological effects. Studies have shown that TBNP can induce oxidative stress and inflammation in various tissues, including the liver and kidney. In addition, TBNP has been shown to disrupt the endocrine system, leading to alterations in hormone levels and reproductive dysfunction. Furthermore, TBNP has been shown to have neurotoxic effects, including impaired cognitive function and motor coordination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBNP has several advantages for lab experiments, including its high purity, stability, and ease of handling. TBNP is also readily available commercially and can be synthesized in the lab using standard organic synthesis techniques. However, TBNP also has limitations, including its toxicity and potential for environmental contamination. Therefore, appropriate safety measures should be taken when handling TBNP in the lab.
Direcciones Futuras
There are several future directions for research on TBNP. One area of research is the development of safer and more effective flame retardants that do not pose a risk to human health or the environment. Another area of research is the identification of potential therapeutic uses of TBNP, such as in the treatment of neurodegenerative diseases. Furthermore, research is needed to better understand the mechanism of action of TBNP and its effects on human health and the environment.
Aplicaciones Científicas De Investigación
TBNP has been used in various scientific research applications, including as a reagent in organic synthesis, as a flame retardant, and as a pesticide. In organic synthesis, TBNP has been used as a reactant in the preparation of various compounds, including 2,4,6-tribromophenyl acrylate and 2,4,6-tribromophenyl acrylonitrile. TBNP has also been used as a flame retardant in various materials, including plastics, textiles, and electronics. In addition, TBNP has been used as a pesticide to control insect and mite infestations in crops.
Propiedades
IUPAC Name |
(2,4,6-tribromophenyl) 2-chloro-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Br3ClNO4/c14-6-3-9(15)12(10(16)4-6)22-13(19)8-2-1-7(18(20)21)5-11(8)17/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFBADQZYIPVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)OC2=C(C=C(C=C2Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Br3ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromophenyl 2-chloro-4-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B4882996.png)
![2-chloro-5-(5-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4882999.png)



![N-(3-methoxy-2-pyrazinyl)-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4883029.png)
![N-{3-[(dipropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B4883040.png)
![3-[(2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4883049.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B4883057.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B4883059.png)


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4883079.png)
![4-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide](/img/structure/B4883092.png)